N-Methyl-2-(pyridin-3-YL)ethanamine
Overview
Description
N-Methyl-2-(pyridin-3-yl)ethanamine, also known by its IUPAC name N-methyl-2-(3-pyridyl)ethanamine , is a chemical compound with the molecular formula C8H12N2 . It belongs to the class of hindered amines and exhibits interesting properties for use in organic synthesis and medicinal chemistry . Let’s explore further.
Synthesis Analysis
The synthesis of this compound involves the alkylation of 2-(pyridin-3-yl)ethanamine with methyl iodide or a similar methylating agent. The reaction proceeds under suitable conditions to yield the desired product. Detailed synthetic pathways and optimization strategies can be found in relevant literature .
Scientific Research Applications
Catalytic Applications :
- Reduction of various functional groups under mild conditions by novel ligands like N-methyl-N-(naphthalen-2-ylmethyl)-2-(pyridin-2-yl)ethanamine (Singh et al., 2019).
- Ethylene oligomerization by nickel(ii) complexes chelated by (amino)pyridine ligands, producing mostly ethylene dimers and trimmers (Nyamato et al., 2016).
- Transfer hydrogenation of ketones catalyzed by chiral (pyridyl)imine nickel(ii) complexes (Kumah et al., 2019).
Polymerization :
- Synthesis of heterotactic-enriched polylactide by Copper(II) complexes with N,N-bidentate N-substituted phenylethanamine derivatives (Cho et al., 2019).
- Cadmium(II) complexes with X-substituted 2-iminomethylpyridines for polymerization of rac-Lactide (Lee et al., 2019).
Biological Activities :
- DNA binding, nucleolytic cleavage, and anticancer activity against MCF-7 breast cancer cells by Pendant arm-pyridyltetrazole Copper(II) complexes (Mustafa et al., 2015).
- DNA binding, nuclease activity, and low cytotoxicity for various cancer cell lines by Cu(II) complexes of tridentate ligands (Kumar et al., 2012).
Miscellaneous Applications :
- Assembly of pyridine derivatives by copper-catalyzed C-N bond cleavage of aromatic methylamines (Huang et al., 2013).
- Corrosion inhibition properties on mild steel by Cadmium(II) Schiff base complexes (Das et al., 2017).
Mechanism of Action
Target of Action
N-Methyl-2-(pyridin-3-YL)ethanamine, also known as Betahistine, primarily affects the histaminergic system . It acts as a partial agonist of the H1 histamine receptor and as an antagonist of the H3 histamine receptor . These receptors play a crucial role in the regulation of various physiological functions, including neurotransmission, immune response, and gastric acid secretion .
Mode of Action
Betahistine interacts with its targets (H1 and H3 histamine receptors) by binding to these receptors, thereby modulating their activity . As a partial agonist of the H1 receptor, it enhances the activity of this receptor to a certain extent . On the other hand, as an antagonist of the H3 receptor, it inhibits the activity of this receptor, leading to increased release of histamine and other neurotransmitters .
Biochemical Pathways
The interaction of Betahistine with histamine receptors affects several biochemical pathways. For instance, it can increase blood flow in the brain, especially in the inner ear, both cochlear and vestibular parts . This can facilitate vestibular compensation and help in the treatment of conditions like vertigo and Menière’s syndrome .
Pharmacokinetics
The compound’s solubility, molecular weight, and other physicochemical properties can also impact its pharmacokinetics .
Result of Action
The molecular and cellular effects of this compound’s action include increased neuronal excitation in areas like the vestibular nuclei, due to its antagonistic effect on the H3 receptor . This can lead to improved symptoms in conditions like vertigo and Menière’s syndrome .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the drug, and the temperature
Properties
IUPAC Name |
N-methyl-2-pyridin-3-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-9-6-4-8-3-2-5-10-7-8/h2-3,5,7,9H,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRUEUNOCVALAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408909 | |
Record name | N-Methyl-2-(pyridin-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19690-13-2 | |
Record name | N-Methyl-2-(pyridin-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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